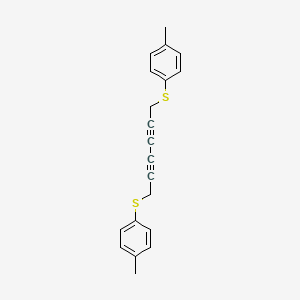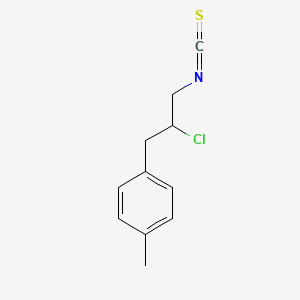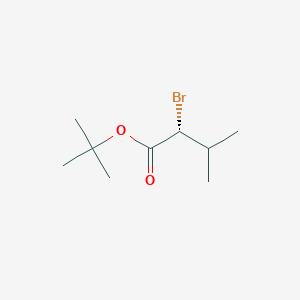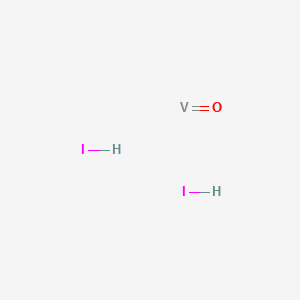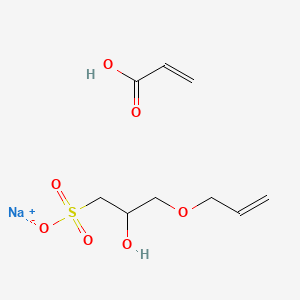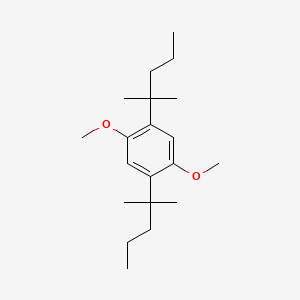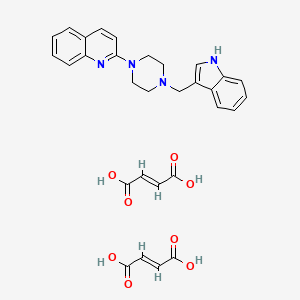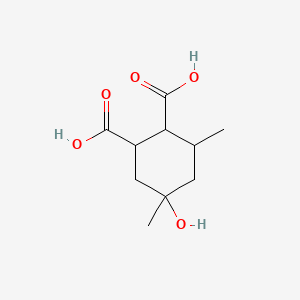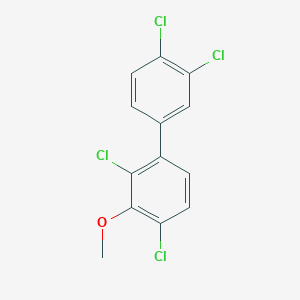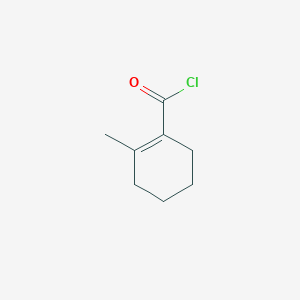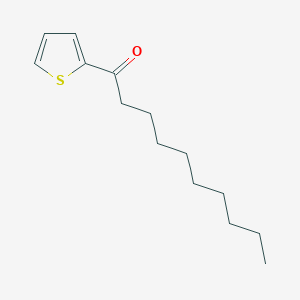
1-Decanone, 1-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanone, 1-(2-thienyl)- is an organic compound that belongs to the family of ketones It features a decanone backbone with a thienyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Decanone, 1-(2-thienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-decene with thiophene in the presence of a catalyst such as palladium chloride and cuprous chloride in a dimethylformamide (DMF) and water mixture . The reaction is carried out under an oxygen atmosphere, and the product is purified through extraction and distillation.
Industrial Production Methods: Industrial production of 1-Decanone, 1-(2-thienyl)- typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Decanone, 1-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Substituted thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Decanone, 1-(2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Decanone, 1-(2-thienyl)- involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Decanone: Another ketone with a similar structure but without the thienyl group.
Thiophene derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid.
Uniqueness: 1-Decanone, 1-(2-thienyl)- is unique due to the presence of both a long alkyl chain and a thienyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Conclusion
1-Decanone, 1-(2-thienyl)- is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, and its applications in chemistry, biology, medicine, and industry continue to be explored. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and pave the way for new discoveries.
Eigenschaften
CAS-Nummer |
79852-24-7 |
|---|---|
Molekularformel |
C14H22OS |
Molekulargewicht |
238.39 g/mol |
IUPAC-Name |
1-thiophen-2-yldecan-1-one |
InChI |
InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-10-13(15)14-11-9-12-16-14/h9,11-12H,2-8,10H2,1H3 |
InChI-Schlüssel |
DQOJADJTCNMTPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
![2-Chloroethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435490.png)
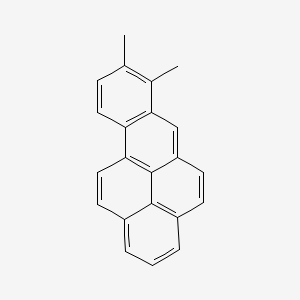
![(4-tert-Butylpiperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14435512.png)
